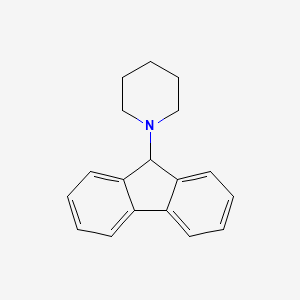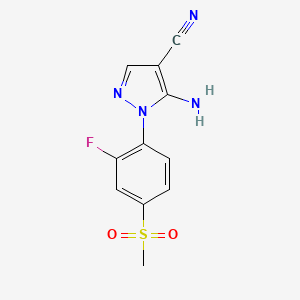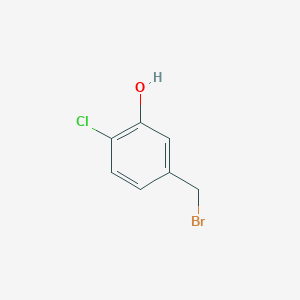![molecular formula C12H12N4O3S B14008666 Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester CAS No. 69123-49-5](/img/structure/B14008666.png)
Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER typically involves the reaction of benzoic acid derivatives with thiadiazole derivatives. One common method involves the reaction of 4-aminobenzoic acid with 2-amino-1,3,4-thiadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation . The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety that have diverse applications in chemistry and medicine.
Uniqueness: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER is unique due to its specific combination of the benzoic acid and thiadiazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
69123-49-5 |
|---|---|
Fórmula molecular |
C12H12N4O3S |
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
ethyl 4-(1,3,4-thiadiazol-2-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-10(17)8-3-5-9(6-4-8)14-11(18)15-12-16-13-7-20-12/h3-7H,2H2,1H3,(H2,14,15,16,18) |
Clave InChI |
HQRBNMAPONQOJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



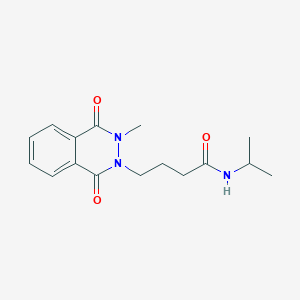
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)

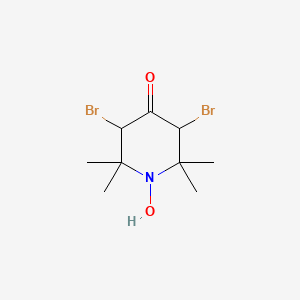
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)

